molecular formula C21H27N3O4 B11669901 [4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine

[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine

Cat. No.: B11669901
M. Wt: 385.5 g/mol
InChI Key: FCOFGKGHZVFZFE-PXLXIMEGSA-N
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Description

[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzylideneamine moiety with multiple methoxy groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl halides in the presence of a base to introduce the methoxyphenyl group.

    Formation of Benzylideneamine Moiety: The final step involves the condensation of the substituted piperazine with 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions to form the benzylideneamine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylideneamine moiety, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure allows it to interact with biological macromolecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as a ligand for specific receptors, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, [4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine stands out due to its unique combination of a piperazine ring and multiple methoxy groups. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,4,6-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H27N3O4/c1-25-16-13-20(27-3)17(21(14-16)28-4)15-22-24-11-9-23(10-12-24)18-7-5-6-8-19(18)26-2/h5-8,13-15H,9-12H2,1-4H3/b22-15+

InChI Key

FCOFGKGHZVFZFE-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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